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Adverse Event Quantitative Profile

The table below summarizes the incidence of decreased appetite and nausea from pivotal clinical trials.

Population
Dose
Group

Decreased
Appetite

Nausea Source & Study Details

Adults [1] [2] 400

mg/day
(N=653)

Information

Missing

7.7% 52-week open-label study: Long-

term safety study in adults. Most
TEAEs were mild or moderate [1] [2].

Adolescents
(13-17 years)

[3]

328.8
mg/day

(N=155)

Most common
TEAE (specific

rate not
provided)

Most
common

TEAE
(specific rate

not provided)

6-week Phase 3 RCT: Side effects
were generally mild to moderate.

The most common TEAEs also
included headache and rash [3].

Children (6-12

years) [4] [5]

High-dose

(weight-
based)

Most common

TEAE (specific
rate not

provided)

Most

common
TEAE

(specific rate
not provided)

6-week Phase 3 RCT: In a pooled

analysis of pediatric trials, decreased
appetite, nausea, rash, fatigue,

upper abdominal pain, and
somnolence were the most
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Population
Dose
Group

Decreased
Appetite

Nausea Source & Study Details

frequently observed (>2% and more
frequent than placebo) [4] [5].

Troubleshooting FAQs for Clinical Researchers

Here are answers to common technical and operational questions based on reported trial protocols and

outcomes.

Q1: What is the typical onset and duration for these side effects? Clinical observations from the

52-week adult study indicate that these Treatment-Emergent Adverse Events (TEAEs) are most

frequently reported in the initial phases of treatment [1] [2]. The events were predominantly mild or

moderate in severity, and their incidence tended to decrease over the course of the long-term study,

suggesting that tolerance may develop [1] [2].

Q2: Were there specific protocols for dose adjustment in response to TEAEs? Yes. In the 52-week

long-term safety study, the protocol allowed for a temporary dose reduction from 400 mg TDD to

200 mg TDD if tolerability issues arose, based on the investigator's clinical judgment [1] [2]. This

indicates a predefined strategy for managing persistent side effects without discontinuing treatment

entirely.

Q3: How does the safety profile of centanafadine compare to other ADHD medications? An

indirect comparison study suggests that centanafadine has a significantly better short-term safety

profile for specific gastrointestinal and other side effects compared to some common ADHD

treatments [6]. Specifically, it was associated with a lower risk of lack of appetite and nausea

compared to lisdexamfetamine, and a lower risk of nausea compared to both atomoxetine and

viloxazine ER [6].

Q4: What was the discontinuation rate due to TEAEs? In the 52-week adult study, 12.3% (80 out

of 653) of participants discontinued the trial due to treatment-emergent adverse events. It is

important to note that serious adverse events were rare (1.8%) and none were assessed by the

investigators as being related to centanafadine [1] [2].
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Experimental Assessment Workflow

The following diagram outlines a recommended protocol for assessing and managing decreased appetite and

nausea in subjects during clinical trials, based on general clinical practice and the handling of TEAEs in the

cited studies.

Subject Reports TEAE
(Decreased Appetite/Nausea)

Assess Severity & Impact

Mild/Moderate Event

Confirmed

Severe or Persistent Event

Confirmed

Continue Monitoring & Support

Consider Temporary
Dose Reduction

If No Improvement

Re-assess Subject Post-Intervention

TEAE Managed/Resolved
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Management Strategy Overview

The general approach to these TEAEs, as reflected in the trial designs, involves a stepped process:

Initial Assessment and Monitoring: For mild to moderate cases, the first step is continuous
monitoring and providing supportive care to the subject, as many of these events are transient [1] [2].

Active Intervention: If side effects persist or impact subject well-being, a temporary dose reduction
is a viable strategy that was formally included in the long-term study protocol to manage tolerability [1]

[2].

I hope this technical support guide provides a clear and structured overview for your research and

development work.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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